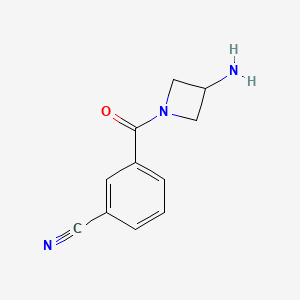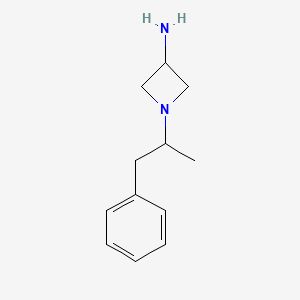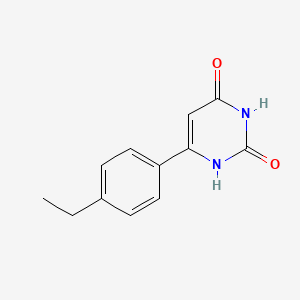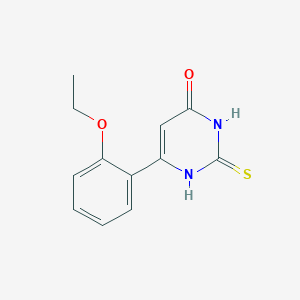![molecular formula C11H20ClNO4 B1487980 Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354488-19-9](/img/structure/B1487980.png)
Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
説明
Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride, also known as Methyl 4-methylbutanoyloxy-2-pyrrolidinecarboxylate hydrochloride (MMPCH) is a synthetic compound used in a variety of scientific research applications. It is a small organic molecule that can be used as a reagent, substrate, or catalyst in organic synthesis. MMPCH has several biochemical and physiological effects and is useful in a variety of laboratory experiments.
科学的研究の応用
Analytical Chemistry Applications
Research in analytical chemistry has developed methodologies for quantifying bioactive compounds and their metabolites in biological matrices. For example, a study by Lang et al. (2010) developed a hydrophilic liquid interaction chromatography tandem mass spectrometry (HILIC-MS/MS) based stable isotope dilution analysis for quantitating bioactive pyridines and their metabolites in human plasma and urine following coffee consumption (Lang et al., 2010). This methodology could potentially be adapted for studying the metabolism and pharmacokinetics of complex organic compounds like "Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride" in biological systems.
Toxicology and Environmental Science
Toxicological investigations focus on understanding the impact of chemicals on health and the environment. Akesson et al. (2004) evaluated biomarkers of exposure to N-methyl-2-pyrrolidone, an industrial chemical, highlighting the importance of assessing toxicokinetics and exposure biomarkers in occupational and environmental health studies (Akesson et al., 2004). Such research is crucial for the safe use and regulation of chemical compounds, including the assessment of potential environmental and health impacts of novel compounds.
Pharmacology
In pharmacology, the development and evaluation of drug formulations for therapeutic applications are of central interest. Thompson et al. (2009) discussed the potential of vanadium-based compounds as insulin-enhancing agents for diabetes treatment, using ligands such as maltol and ethyl maltol for the formulation of oxovanadium(IV) compounds (Thompson et al., 2009). This approach underscores the significance of chemical synthesis and compound modification in developing new pharmacological agents, which could be relevant for synthesizing and studying derivatives of "Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride" for potential therapeutic uses.
特性
IUPAC Name |
methyl (2S,4S)-4-(3-methylbutanoyloxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4.ClH/c1-7(2)4-10(13)16-8-5-9(12-6-8)11(14)15-3;/h7-9,12H,4-6H2,1-3H3;1H/t8-,9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPKQPSCMCNPLN-OZZZDHQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1CC(NC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1C[C@H](NC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



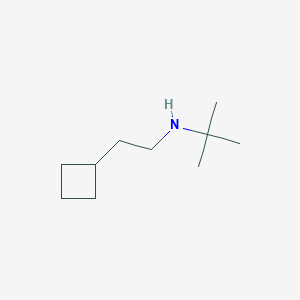
![2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B1487899.png)
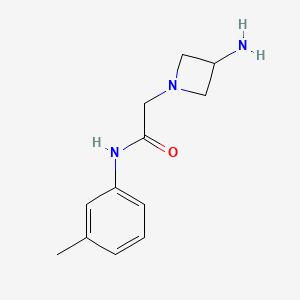
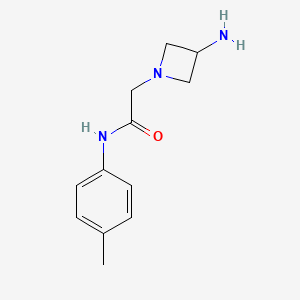
![2,6-Dioxa-9-azaspiro[4.5]decane](/img/structure/B1487903.png)
![3-chloro-5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B1487904.png)
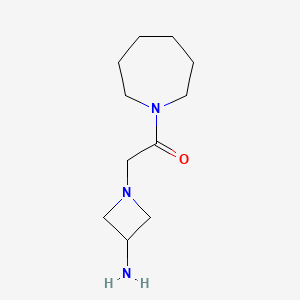
![1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1487908.png)
![2-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1487909.png)
![2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1487910.png)
